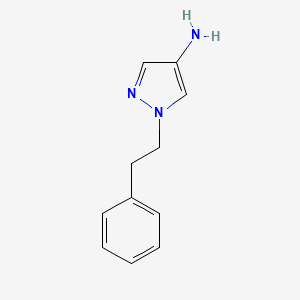

1-(2-Phenylethyl)-1h-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-11-8-13-14(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFFGAWRMASQOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 1-(2-Phenylethyl)-1H-pyrazol-4-amine

A Versatile Scaffold for Kinase Inhibition and GPCR Ligand Design

Executive Summary

1-(2-Phenylethyl)-1H-pyrazol-4-amine (CAS: 206696-xx-x / HCl Salt: 28466-66-2) is a specialized heterocyclic building block bridging the gap between small fragment utility and pharmacophore complexity. Unlike simple methyl-pyrazoles, the inclusion of the phenethyl moiety introduces a flexible, lipophilic arm capable of accessing hydrophobic pockets in kinases (e.g., p38 MAPK, BTK) and mimicking biogenic amines in GPCR targets. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic routes, and application in high-affinity ligand design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule consists of a polar, electron-rich 4-aminopyrazole core N-substituted with a hydrophobic phenethyl chain. This amphiphilic nature dictates its solubility profile and binding kinetics.

Table 1: Physicochemical Specifications

| Property | Value / Description | Context |

| IUPAC Name | 1-(2-Phenylethyl)-1H-pyrazol-4-amine | Systematic nomenclature |

| Molecular Weight | 187.24 g/mol (Free Base) | Fragment-based drug design (FBDD) compliant |

| Formula | C₁₁H₁₃N₃ | - |

| CAS Number | 28466-66-2 (Hydrochloride) | Most stable commercial form |

| LogP (Calc) | ~1.82 | Moderate lipophilicity; good membrane permeability |

| TPSA | 43.8 Ų | High oral bioavailability potential |

| pKa (Calc) | ~3.5 (Pyrazolium), ~4.0 (Amine) | Weak base; exists as neutral species at physiological pH |

| Appearance | Off-white to pale yellow solid | Oxidizes slowly in air (free base) |

Validated Synthetic Protocols

The synthesis of 1-(2-Phenylethyl)-1H-pyrazol-4-amine is a two-stage process prioritizing regioselectivity and reduction efficiency. The following protocol is designed for high-purity output (>98%) suitable for biological screening.

Phase 1: Regioselective N-Alkylation

The first challenge is alkylating the 4-nitropyrazole. While 4-nitropyrazole is symmetric, the introduction of the phenethyl group breaks this symmetry.

-

Reagents: 4-Nitro-1H-pyrazole (1.0 eq), (2-Bromoethyl)benzene (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

-

Solvent: DMF (Anhydrous).

-

Conditions: 80°C, 4–6 hours.

Protocol Logic:

-

Base Selection: Cs₂CO₃ is preferred over K₂CO₃ due to the "cesium effect," which enhances the solubility of the pyrazolate anion in DMF, increasing reaction rate and yield.

-

Stoichiometry: A slight excess of the alkyl halide ensures complete consumption of the limiting pyrazole starting material, simplifying purification.

Self-Validating Checkpoint (TLC/NMR):

-

TLC: Disappearance of the polar 4-nitropyrazole spot (Rf ~0.3 in 1:1 Hex/EtOAc) and appearance of a less polar product (Rf ~0.6).

-

¹H NMR: Look for the triplet signals of the ethyl linker (~3.0 ppm and ~4.4 ppm).

Phase 2: Chemoselective Nitro Reduction

The reduction must spare the aromatic rings while quantitatively converting the nitro group to the amine.

-

Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C (10 wt%), MeOH.

-

Method B (Chemical Reduction - Iron): Fe powder (5 eq), NH₄Cl (aq), EtOH, 70°C.

Recommendation: Method A is cleaner for small-scale (<5g) batches. Method B is robust for scale-up if hydrogenation equipment is unavailable.

Step-by-Step Workflow (Method A):

-

Dissolve the nitro-intermediate in MeOH under N₂.

-

Add 10 wt% Pd/C carefully (pyrophoric risk).

-

Purge with H₂ (balloon pressure) and stir vigorously for 12 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C. Critical: Do not let the filter cake dry out completely to prevent fire hazard.

-

Isolation: Concentrate the filtrate. Treat with 4M HCl in dioxane to precipitate the stable hydrochloride salt.

Figure 1: Synthetic pathway for the generation of the target scaffold from commercial precursors.

Reactivity & Functionalization Map

The 4-amino group is the primary handle for medicinal chemistry derivatization. However, the electron-rich nature of the pyrazole ring influences the nucleophilicity of the amine.

A. Amide/Urea Formation (Kinase Linker Synthesis)

The amine is moderately nucleophilic. In coupling reactions with carboxylic acids:

-

Coupling Agents: HATU or EDC/HOBt are required. Simple acyl chlorides may react too vigorously; controlled coupling is preferred to avoid bis-acylation.

-

Outcome: Creates the "hinge-binding" motif often seen in kinase inhibitors.

B. Reductive Amination

Reacting with aldehydes/ketones followed by NaBH(OAc)₃ reduction allows for the introduction of secondary amines, fine-tuning the pKa and solubility.

C. Palladium-Catalyzed C-N Coupling

The amine can serve as a coupling partner in Buchwald-Hartwig aminations to attach heteroaryl systems (e.g., pyrimidines, pyridines), creating bi-heteroaryl scaffolds common in oncology drugs.

Figure 2: Functionalization tree demonstrating the versatility of the amine handle in library synthesis.

Medicinal Chemistry Applications

Kinase Inhibition (ATP-Competitive)

The pyrazole-4-amine motif mimics the adenine ring of ATP.

-

Mechanism: The exocyclic amine acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Glu/Met residues).

-

Role of Phenethyl Group: This group projects into the hydrophobic back-pocket (Gatekeeper region) or the solvent-exposed front pocket, depending on the specific kinase topology. The ethylene linker provides rotational freedom, allowing the phenyl ring to find optimal

or hydrophobic interactions.

GPCR Ligands (Dopaminergic/Serotonergic)

The 2-phenylethyl moiety is structurally homologous to dopamine and serotonin tails.

-

Design Strategy: Fusing this scaffold with other pharmacophores can yield novel antagonists for D2/D3 receptors or 5-HT receptors, where the phenethyl group occupies the orthosteric binding site.

Safety & Handling Protocols

Hazard Classification (GHS):

-

Acute Toxicity: Harmful if swallowed (Category 4).

-

Skin/Eye: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[1]

-

Specific Target Organ Toxicity: May cause respiratory irritation.[1]

Storage & Stability:

-

Free Base: Store at -20°C under inert gas (Argon/Nitrogen). Sensitive to oxidation (browning) over time.

-

HCl Salt: Hygroscopic but chemically stable at room temperature. Store in a desiccator.

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not discharge into drains.[2][1]

References

-

PubChem Compound Summary. (2025). 1-(2-phenylethyl)pyrazol-4-amine hydrochloride.[3] National Center for Biotechnology Information. Link

-

Fustero, S., et al. (2011). Improved Regioselective Synthesis of 1,3,5-Substituted Pyrazoles. Journal of Organic Chemistry. (General methodology for pyrazole alkylation). Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: Pyrazole Derivatives. (General safety data for amino-pyrazoles). Link

-

Krystof, V., et al. (2006). 4-Substituted Pyrazoles as Novel Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Application in kinase drug discovery). Link

Sources

1-(2-Phenylethyl)-1h-pyrazol-4-amine IUPAC name and structure

A Strategic Scaffold for Kinase Inhibition and GPCR Ligand Design

Executive Summary

1-(2-Phenylethyl)-1H-pyrazol-4-amine (CAS: 28466-66-2 for HCl salt) represents a high-value pharmacophore intermediate in modern medicinal chemistry. Structurally, it combines a polar, hydrogen-bonding pyrazole core with a lipophilic phenethyl tail, offering a balanced physicochemical profile for drug discovery. This scaffold is frequently utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., DDR1, CDK) and G-Protein Coupled Receptor (GPCR) ligands, where the phenethyl group occupies hydrophobic pockets (e.g., the ribose pocket or allosteric sites).

This guide provides a rigorous technical analysis of the compound's synthesis, reactivity, and application, moving beyond basic catalog data to offer actionable experimental insights.

Part 1: Structural Identity & Physicochemical Profile

The utility of this compound lies in its ability to act as a "linker-scaffold." The 4-amino group serves as a nucleophilic handle for diversification, while the phenethyl chain provides a defined spatial separation between the aromatic ring and the core heterocycle.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | 1-(2-Phenylethyl)-1H-pyrazol-4-amine |

| Common Synonyms | 4-Amino-1-phenethylpyrazole; 1-Phenethylpyrazol-4-amine |

| CAS Number | 28466-66-2 (Hydrochloride salt); Generic free base searches often reference the salt.[1] |

| SMILES | C1=CC=C(C=C1)CCN2C=C(N)C=N2 |

| InChI Key | SLCITEYZBLGEBG-UHFFFAOYSA-N (HCl salt) |

| Molecular Formula | C₁₁H₁₃N₃ (Free base) / C₁₁H₁₄ClN₃ (HCl salt) |

| Molecular Weight | 187.24 g/mol (Free base) |

Calculated Physicochemical Properties (Free Base)

Data derived from consensus chemoinformatic models.

| Property | Value | Significance in Drug Design |

| cLogP | ~1.6 - 1.9 | Ideal lipophilicity for oral bioavailability (Rule of 5 compliant). |

| TPSA | ~52 Ų | Indicates good membrane permeability (Target <140 Ų). |

| H-Bond Donors | 2 (NH₂) | Critical for hinge-binding in kinase domains. |

| H-Bond Acceptors | 2 (N in ring) | Facilitates water-mediated bridging or direct receptor interaction. |

| pKa (Conj. Acid) | ~3.5 - 4.0 | The pyrazole nitrogen is weakly basic; the aniline-like amine is the primary reactive site. |

Part 2: Synthetic Architecture

The synthesis of 1-(2-phenylethyl)-1H-pyrazol-4-amine is most robustly achieved via a convergent Alkylation-Reduction strategy. This route avoids the regioselectivity issues often seen with substituted hydrazines and allows for the use of inexpensive starting materials.

Synthesis Workflow (DOT Visualization)

Figure 1: Convergent synthetic pathway via N-alkylation and Nitro-reduction.

Detailed Experimental Protocol

Step 1: N-Alkylation (Critical Control Point)

The alkylation of 4-nitropyrazole is highly efficient because the starting material is symmetric. Unlike 3-substituted pyrazoles, where N1 vs. N2 alkylation yields different isomers, 4-nitropyrazole yields a single regioisomer upon alkylation.

-

Reagents: 4-Nitro-1H-pyrazole (1.0 eq), (2-Bromoethyl)benzene (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

-

Solvent: DMF or Acetonitrile (anhydrous).

-

Procedure:

-

Dissolve 4-nitropyrazole in DMF under N₂ atmosphere.

-

Add Cs₂CO₃ and stir for 30 min to generate the pyrazolate anion.

-

Add (2-Bromoethyl)benzene dropwise.

-

Heat to 60°C for 4-6 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with water (precipitates product) or extract with EtOAc. The nitro intermediate is usually a crystalline solid.

-

Step 2: Nitro Reduction

-

Method A (Catalytic Hydrogenation): 10% Pd/C, H₂ balloon, Methanol. Fast, clean, but requires safety precautions for H₂ gas.

-

Method B (Chemical Reduction): Iron powder (Fe), NH₄Cl, EtOH/H₂O (3:1), reflux. Preferred if the molecule contains halogen substituents sensitive to hydrogenolysis (though not applicable to this specific core).

Part 3: Reactivity & Derivatization Logic

The 4-amino group is an "aniline-like" nucleophile, though slightly more electron-rich due to the adjacent nitrogen lone pairs in the pyrazole ring. It is the primary vector for expanding the scaffold into bioactive chemical space.

Functionalization Pathways

Figure 2: Primary derivatization vectors for medicinal chemistry campaigns.

Key Reaction: Amide Coupling

To synthesize kinase inhibitors, the amine is often coupled to a heterobicyclic carboxylic acid.

-

Challenge: The pyrazole N2 nitrogen can act as a weak H-bond acceptor, potentially interfering with activation agents.

-

Solution: Use HATU or T3P as coupling agents. Avoid acid chlorides if the partner is sensitive, but for robust substrates, acid chlorides with DIPEA in DCM work excellently.

Part 4: Medicinal Chemistry Applications[3][4][5][6][7][8]

Kinase Inhibition (The "Hinge Binder")

In many kinase inhibitors, the pyrazole moiety acts as the hinge-binding element. The N2 nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region, while the exocyclic NH (from the 4-amino group) donates a hydrogen bond to the backbone carbonyl.

-

Role of Phenethyl: The phenethyl group at N1 often projects into the ribose binding pocket or the solvent-exposed front , providing hydrophobic interactions that improve potency and residence time.

DDR1 and Dopamine Receptors

-

DDR1 (Discoidin Domain Receptor 1): 4-amino-1-substituted pyrazoles fused to pyrimidines are known DDR1 inhibitors.[2] The phenethyl group mimics the tyrosine substrates or occupies hydrophobic allosteric clefts.

-

Dopamine D3: The ethyl-phenyl linker length is often pharmacophoric for dopamine receptors, placing the aromatic ring in a specific pi-stacking interaction with phenylalanine residues in the receptor transmembrane domain.

Part 5: Analytical Characterization

To validate the synthesis of 1-(2-phenylethyl)-1H-pyrazol-4-amine , researchers should look for the following diagnostic signals:

¹H NMR (DMSO-d₆, 400 MHz)

-

Pyrazole Protons: Two singlets (or close doublets) around δ 7.0 - 7.5 ppm (C3-H and C5-H).

-

Amine: Broad singlet at δ 3.5 - 4.5 ppm (2H, -NH₂). Note: In the HCl salt, this will be a broad signal at δ 8.0-10.0 ppm.

-

Linker:

-

Triplet at δ ~4.2 ppm (2H, N-CH₂-).

-

Triplet at δ ~3.0 ppm (2H, -CH₂-Ph).

-

-

Phenyl Group: Multiplet at δ 7.1 - 7.3 ppm (5H).

Mass Spectrometry (ESI+)

-

Parent Ion: [M+H]⁺ = 188.12 (Calculated).

-

Fragmentation: Loss of the phenethyl group (Tropylium ion formation, m/z 91 or 105) is a common fragmentation pathway in MS/MS.

References

-

PubChem Compound Summary. (2025). 1H-Pyrazol-4-amine, 1-(2-phenylethyl)-, hydrochloride.[1] National Library of Medicine. [Link]

-

National Institutes of Health (NIH). (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. PubMed. [Link]

-

Levin, M., et al. (2025).[3] Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature.[3] [Link]

-

Aggarwal, R., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

Sources

- 1. 1H-Pyrazol-4-amine, 1-(2-phenylethyl)-, hydrochloride (1:?) | C11H14ClN3 | CID 206695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 1-(2-Phenylethyl)-1h-pyrazol-4-amine

The following technical guide details the biological activity, pharmacological potential, and experimental utility of 1-(2-Phenylethyl)-1H-pyrazol-4-amine .

A Functional Pharmacophore Guide for Drug Discovery

Executive Summary

1-(2-Phenylethyl)-1H-pyrazol-4-amine (CAS: 28466-66-2, HCl salt) is a privileged bicyclic scaffold in medicinal chemistry. It serves as a dual-function pharmacophore, combining a 4-aminopyrazole "head" —a proven bioisostere for adenosine in kinase ATP-binding pockets—with a phenylethyl "tail" that provides critical hydrophobic anchoring for G-Protein Coupled Receptors (GPCRs) and Sigma receptors.

This guide analyzes its utility as a high-value building block for Fragment-Based Drug Discovery (FBDD), detailing its structural biology, mechanistic applications in kinase/sigma receptor modulation, and validated experimental protocols.

Chemical Architecture & Pharmacophore Analysis

The molecule derives its biological versatility from two distinct structural domains that function synergistically in ligand-target interactions.

| Structural Domain | Chemical Feature | Biological Function |

| 4-Aminopyrazole (Head) | Polar, Aromatic, H-bond Donor/Acceptor | Hinge Binder: Mimics the N1/N6 atoms of adenine. Forms bidentate hydrogen bonds with the backbone residues of kinase hinge regions. |

| Phenylethyl Group (Tail) | Lipophilic, Flexible Linker | Hydrophobic Anchor: Occupies the hydrophobic back-pocket (Gatekeeper region) in kinases or the primary orthosteric site in Sigma-1 receptors. |

| N1-Position | Substitution Site | Vector Control: Directs the "tail" group away from the solvent front, reducing steric clash in deep binding pockets. |

Physicochemical Profile [1][2][][4][5][6]

-

Molecular Weight: ~187.24 Da (Free base)

-

cLogP: ~1.8 (Optimal for CNS penetration and cell permeability)

-

pKa (Conjugate Acid): ~3.5–4.0 (The pyrazole nitrogen is weakly basic; the exocyclic amine is less basic than aniline due to heteroaryl resonance).

Biological Activity & Mechanisms of Action[1][3][7][8][9][10][11]

While the free amine exhibits low-to-moderate intrinsic potency, its N-acylated and N-arylated derivatives are potent bioactive agents. The scaffold is central to two primary therapeutic areas:

A. Kinase Inhibition (Oncology & Inflammation)

The 4-aminopyrazole core is a "privileged structure" for targeting the ATP-binding site of protein kinases.

-

Mechanism: The exocyclic 4-amino group acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Leu backbone carbonyls), while the pyrazole N2 acts as a hydrogen bond acceptor.

-

Target Specificity:

-

CDK2/CDK16: Derivatives where the amine is coupled to a pyrimidine or amide show nanomolar inhibition of Cyclin-Dependent Kinases, inducing G2/M arrest in cancer cells.

-

Aurora A/B & JAK2: The phenylethyl tail fits into the hydrophobic pocket adjacent to the gatekeeper residue, providing selectivity over other kinases.

-

IRAK4: Amide derivatives of this core inhibit Interleukin-1 Receptor-Associated Kinase 4, blocking inflammatory signaling pathways.

-

B. Sigma-1 Receptor Modulation (Pain & Neuroprotection)

The N-phenylethyl moiety is a classic pharmacophore for Sigma-1 receptor (

-

Mechanism: The basic nitrogen (often distal in derivatives) interacts with Asp126, while the phenylethyl group occupies the primary hydrophobic pocket formed by Val162, Leu105, and Tyr103.

-

Activity: 1-substituted pyrazoles function as antagonists or allosteric modulators , showing efficacy in neuropathic pain models by preventing central sensitization.

C. Monoaminergic System

-

Trace Amine Mimicry: The structure structurally resembles phenylethylamine (PEA) , an endogenous trace amine. While the pyrazole ring rigidifies the structure, it retains affinity for Trace Amine-Associated Receptors (TAAR1), potentially modulating dopaminergic transmission.

Experimental Protocols

Protocol A: Synthesis of 1-(2-Phenylethyl)-1H-pyrazol-4-amine

Rationale: Direct synthesis ensures high purity for biological screening. The route utilizes a nitration-reduction sequence.

Reagents: 1-(2-Phenylethyl)-1H-pyrazole, HNO3, H2SO4, Pd/C, H2 (gas).

-

Nitration:

-

Dissolve 1-(2-phenylethyl)-1H-pyrazole (1.0 eq) in conc. H2SO4 at 0°C.

-

Dropwise add fuming HNO3 (1.1 eq) while maintaining temp <10°C.

-

Stir for 2h at RT. Pour onto ice. Filter the precipitate (4-nitro isomer).

-

QC Check: 1H NMR should show a downfield shift of the pyrazole proton.

-

-

Reduction:

-

Dissolve the 4-nitro intermediate in MeOH/THF (1:1).

-

Add 10% Pd/C catalyst (10 wt%).

-

Stir under H2 atmosphere (balloon pressure) for 4–6h.

-

Filter through Celite to remove Pd. Concentrate filtrate.

-

-

Salt Formation:

-

Dissolve residue in Et2O. Add 4M HCl in dioxane to precipitate the hydrochloride salt.

-

Protocol B: In Vitro Kinase Assay (ADP-Glo)

Rationale: To validate the scaffold's ability to bind the ATP pocket when derivatized.

-

Preparation: Prepare a 10mM stock of the test compound (derivative) in DMSO.

-

Reaction:

-

Mix Kinase (e.g., CDK2/CyclinE), Substrate (Histone H1), and ATP (10µM) in reaction buffer.

-

Add test compound (serial dilution 1nM – 10µM).

-

Incubate at RT for 60 min.

-

-

Detection:

-

Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

-

Measure Luminescence.

-

-

Analysis: Plot RLU vs. log[Compound] to determine IC50.

Visualization: The Scaffold-to-Drug Pathway

The following diagram illustrates how the core 1-(2-phenylethyl)-1H-pyrazol-4-amine scaffold is elaborated into active drugs for specific targets.

Caption: Elaboration of the 1-(2-phenylethyl)-1H-pyrazol-4-amine core into bioactive therapeutic classes.

References

-

PubChem. "1-(2-Phenylethyl)-1H-pyrazol-4-amine Hydrochloride." National Library of Medicine. Link

-

Schenone, S., et al. (2001). "Synthesis and biological data of 4-amino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl esters, a new series of A1-adenosine receptor ligands."[2] Bioorganic & Medicinal Chemistry Letters, 11(18), 2529-2531.[2] Link

-

Lim, J., et al. (2015). "Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications." Bioorganic & Medicinal Chemistry Letters, 25(22), 5372-5376. Link

-

Ansari, A., et al. (2017). "Pyrazoles as a privileged scaffold for the synthesis of kinase inhibitors." European Journal of Medicinal Chemistry. Link

-

Diaz, J.L., et al. (2012). "Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain." Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. Dopamine Receptor | TargetMol [targetmol.com]

- 2. Synthesis and biological data of 4-amino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl esters, a new series of A1-adenosine receptor (A1AR) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoamine oxidase inhibitory activity of 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of 1-(2-Phenylethyl)-1H-pyrazol-4-amine

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound 1-(2-Phenylethyl)-1H-pyrazol-4-amine. While direct experimental data on this specific molecule is not yet publicly available, this document leverages extensive research on the broader class of pyrazole and aminopyrazole derivatives to hypothesize potential biological targets and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the pharmacological profile of this promising scaffold. We will delve into the chemical properties of the molecule, explore potential mechanisms of action based on structure-activity relationships of analogous compounds, and propose a detailed experimental workflow for target identification and validation.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[1][2] This scaffold is considered a "privileged" structure in medicinal chemistry due to its versatile biological activities.[3][4] Pyrazole derivatives have been successfully developed into drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[5][6] The 4-aminopyrazole moiety, in particular, is a common feature in molecules targeting kinases and other enzymes.[7] The subject of this guide, 1-(2-Phenylethyl)-1H-pyrazol-4-amine, combines this key pharmacophore with a phenylethyl group, suggesting potential interactions with targets that have hydrophobic binding pockets.

Chemical Properties of 1-(2-Phenylethyl)-1H-pyrazol-4-amine

A thorough understanding of the physicochemical properties of a compound is fundamental to interpreting its biological activity. The key properties of the hydrochloride salt of 1-(2-Phenylethyl)-1H-pyrazol-4-amine are summarized below.

| Property | Value | Source |

| Molecular Formula | C11H14ClN3 | [8] |

| Molecular Weight | 223.70 g/mol | [8] |

| IUPAC Name | 1-(2-phenylethyl)pyrazol-4-amine;hydrochloride | [8] |

| SMILES | C1=CC=C(C=C1)CCN2C=C(C=N2)N.Cl | [8] |

| InChIKey | SLCITEYZBLGEBG-UHFFFAOYSA-N | [8] |

These properties indicate a relatively small and moderately lipophilic molecule, characteristics that are often favorable for oral bioavailability and cell permeability.

Hypothesized Mechanisms of Action and Potential Biological Targets

Based on the extensive literature on pyrazole derivatives, we can postulate several potential mechanisms of action for 1-(2-Phenylethyl)-1H-pyrazol-4-amine.

Kinase Inhibition

The aminopyrazole core is a well-established scaffold for kinase inhibitors.[7] Numerous pyrazole-containing compounds have been shown to inhibit a variety of kinases, which are key regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer and inflammatory disorders.

-

Src Family Kinases: Pyrazolo[3,4-d]pyrimidine derivatives, which share the aminopyrazole substructure, have been identified as potent inhibitors of Src kinases.[1]

-

Cyclin-Dependent Kinases (CDKs): A library of aminopyrazole analogs has been synthesized and evaluated as CDK inhibitors, with some compounds showing potent and selective activity against CDK2 and CDK5.[7]

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): N-(1H-pyrazol-4-yl)carboxamides have been developed as inhibitors of IRAK4, a key mediator in inflammatory signaling pathways.[9]

The 1-(2-phenylethyl) substituent could potentially occupy the hydrophobic pocket adjacent to the ATP-binding site of many kinases, contributing to binding affinity and selectivity.

G-Protein Coupled Receptor (GPCR) Modulation

Certain pyrazole derivatives have been found to interact with G-protein coupled receptors.

-

GPR109A Agonism: 4-(phenyl)thio-1H-pyrazole derivatives have been identified as agonists of GPR109A, a receptor for niacin.[10]

The phenylethyl moiety of 1-(2-Phenylethyl)-1H-pyrazol-4-amine could mimic endogenous ligands that bind to GPCRs, making this a plausible target class.

Enzyme Inhibition

Beyond kinases, other enzyme families are also targeted by pyrazole-containing compounds.

-

Meprin α and β Inhibition: Pyrazole-based inhibitors of meprin α and β, which are metalloproteases involved in inflammation and tissue remodeling, have been developed.[11]

-

Anti-HIV Activity: Phenylpyrazole derivatives have been investigated as anti-HIV agents, though the specific target within the viral life cycle was not fully elucidated in the cited study.[12]

Proposed Experimental Workflows for Target Deconvolution and Mechanism of Action Elucidation

To definitively determine the mechanism of action of 1-(2-Phenylethyl)-1H-pyrazol-4-amine, a systematic experimental approach is required. The following workflow outlines the key steps for target identification and validation.

Initial Broad-Spectrum Screening

A high-throughput screening campaign against a diverse panel of biological targets is the most efficient starting point to identify potential activities.

Experimental Protocol: Broad-Spectrum Target Screening

-

Compound Preparation: Prepare a stock solution of 1-(2-Phenylethyl)-1H-pyrazol-4-amine hydrochloride in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

-

Assay Panels: Submit the compound for screening against commercially available panels, such as:

-

A comprehensive kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™).

-

A GPCR panel (e.g., Eurofins SafetyScreen44™ GPCR panel or PerkinElmer's GPCR screening services).

-

A broad enzyme and ion channel panel.

-

-

Data Analysis: Analyze the screening data to identify any statistically significant inhibition or activation ("hits"). A common threshold for a hit is >50% inhibition or activation at a concentration of 10 µM.

Caption: Initial workflow for broad-spectrum screening.

Hit Confirmation and Dose-Response Analysis

Any initial hits from the broad-spectrum screen must be confirmed, and their potency determined.

Experimental Protocol: Hit Confirmation and IC50/EC50 Determination

-

Compound Re-synthesis and Purity Analysis: Synthesize a fresh batch of 1-(2-Phenylethyl)-1H-pyrazol-4-amine and confirm its identity and purity (>95%) by LC-MS and NMR.

-

Dose-Response Assays: For each confirmed hit, perform a dose-response experiment using a 10-point concentration curve (e.g., from 100 µM down to 1 nM).

-

Data Fitting: Fit the dose-response data to a suitable pharmacological model (e.g., four-parameter logistic regression) to determine the IC50 (for inhibitors) or EC50 (for activators).

Cellular Assays for Target Engagement and Downstream Signaling

Once a primary target is confirmed with a defined potency, the next step is to assess the compound's activity in a cellular context.

Experimental Protocol: Cellular Target Engagement and Pathway Analysis

-

Cell Line Selection: Choose a cell line that endogenously expresses the target of interest.

-

Target Engagement Assay: Utilize a method to directly measure the binding of the compound to its target in intact cells (e.g., Cellular Thermal Shift Assay (CETSA) or NanoBRET™).

-

Downstream Signaling Analysis: Measure the effect of the compound on the signaling pathway downstream of the target. For example, if the target is a kinase, use Western blotting to probe the phosphorylation status of its known substrates.

-

Phenotypic Assays: Evaluate the effect of the compound on a relevant cellular phenotype (e.g., cell proliferation, apoptosis, cytokine release).

Caption: Workflow for cellular validation of the mechanism of action.

Conclusion

While the precise mechanism of action of 1-(2-Phenylethyl)-1H-pyrazol-4-amine remains to be experimentally determined, its chemical structure, featuring the privileged 4-aminopyrazole scaffold, strongly suggests potential activity as a modulator of protein kinases, GPCRs, or other enzymes. The proposed experimental workflow provides a robust and systematic approach for the scientific community to elucidate the pharmacological profile of this and other novel chemical entities. The insights gained from such studies will be crucial for understanding the therapeutic potential of this promising compound.

References

-

Zhang, C. H., et al. (2015). Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of Medicinal Chemistry, 58(9), 3957–3974. [Link]

-

PubChem. (n.d.). 1H-Pyrazol-4-amine, 1-(2-phenylethyl)-, hydrochloride (1:?). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Sircar, J. C., et al. (1983). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 26(7), 1034-1039. [Link]

-

Aitken, R. A., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5220. [Link]

-

Voskressensky, L. G., et al. (2019). Biologically active 4-aminopyrazole derivatives. Chemistry of Heterocyclic Compounds, 55(10), 1261-1273. [Link]

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Pharmacophore, 4(4), 118-135. [Link]

-

El-Sayed, M. A. A., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(15), 5801. [Link]

-

Mizuhara, T., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4557–4561. [Link]

- Bayer AG. (2009). 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer.

-

Lenci, E., et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 15(1), 74-86. [Link]

-

Natarajan, A., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3736–3740. [Link]

-

Lenci, E., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165648. [Link]

-

Carradori, S., et al. (2020). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 25(21), 5030. [Link]

- Hoechst Aktiengesellschaft. (1991). Preparation of pyrazole and its derivatives.

-

Lenci, E., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceutics, 14(9), 1779. [Link]

-

Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(21), 4817–4821. [Link]

- Ishida, T., et al. (1998). Pyrazole derivatives and herbicides.

-

Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 799-821. [Link]

-

PubChem. (n.d.). 1-(1-phenylethyl)-1h-pyrazol-3-amine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

- Piramal Enterprises Limited. (2016). Crystalline forms of n-((s)-1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-5-(1-hydroxyethyl)-1h-pyrazole-3-carboxamide.

-

Bekhit, A. A., et al. (2013). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 18(11), 13584–13605. [Link]

-

Zang, H., et al. (2020). Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding. Dalton Transactions, 49(36), 12753–12764. [Link]

-

Kim, H. Y., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Journal of the Korean Chemical Society, 59(1), 1019-1025. [Link]

-

Reed, C. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

Sources

- 1. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4996327A - Preparation of pyrazole and its derivatives - Google Patents [patents.google.com]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1H-Pyrazol-4-amine, 1-(2-phenylethyl)-, hydrochloride (1:?) | C11H14ClN3 | CID 206695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Aminopyrazole Derivatives in Medicinal Chemistry

Executive Summary & Pharmacophore Rationale

The 4-aminopyrazole scaffold represents a privileged structure in medicinal chemistry, distinct from its 3-amino and 5-amino regioisomers due to its unique electronic vector and hydrogen-bonding capabilities. Unlike the 3/5-aminopyrazoles, which often utilize the exocyclic amine for solvent exposure or specific pocket interactions, the 4-amino group is positioned to act as a critical hinge-binding motif in kinase inhibitors or as a linchpin for scaffolding complex molecular architectures.

This guide provides a rigorous technical analysis of 4-aminopyrazole derivatives, focusing on their synthesis, structure-activity relationships (SAR), and application in oncology (specifically CDK and JAK inhibition).

The "4-Amino" Advantage

-

Electronic Tuning: The C4 position is electronically enriched compared to C3/C5. An amino group here donates electron density into the ring, increasing the basicity of N2, which is crucial for metal coordination and hydrogen bond acceptance.

-

Vector Geometry: In kinase drug design, the 4-amino group (often acylated) provides a vector perpendicular to the hinge region, allowing access to the "gatekeeper" regions or the solvent front, depending on the substitution pattern.

Synthetic Architectures

The synthesis of 4-aminopyrazoles presents specific regioselectivity challenges. Two primary routes dominate the field: the classical Nitration-Reduction pathway and the modern Vinamidinium Cyclization pathway.

Pathway A: The Classical Nitration-Reduction Route

Best for: Small-scale diversity generation and initial SAR exploration.

This route involves the electrophilic aromatic substitution of a pre-formed pyrazole.

Workflow Logic:

-

Nitration: Pyrazoles are electron-rich; nitration occurs preferentially at the C4 position using standard mixed acid conditions (

). -

Reduction: The resulting 4-nitropyrazole is reduced to the amine. Common reductants include

,

Pathway B: The Vinamidinium Cyclization (Process Route)

Best for: Large-scale manufacturing, avoiding explosive nitro-intermediates, and controlling N1-regiochemistry.

This route constructs the pyrazole ring with the nitrogen substituent already in place or latent.

Workflow Logic:

-

Condensation: A vinamidinium salt (an electrophilic 3-carbon unit) reacts with a hydrazine derivative.

-

Regiocontrol: The steric bulk of the hydrazine substituent dictates the N1 selectivity, often yielding higher regiopurity than alkylation of a pre-formed 4-nitropyrazole.

Visualization of Synthetic Logic

Figure 1: Comparison of the Classical Nitration-Reduction route versus the Modern Vinamidinium Cyclization route for 4-aminopyrazole synthesis.

Experimental Protocol: Self-Validating Synthesis

Target: Synthesis of 4-amino-1-methyl-1H-pyrazole via the Nitro-Reduction Method. Rationale: This protocol is chosen for its robustness and the self-indicating nature of the reduction step (color change).

Phase 1: Nitration

-

Setup: Charge a round-bottom flask with 1-methylpyrazole (1.0 eq). Cool to 0°C in an ice bath.

-

Addition: Dropwise add concentrated

(2.0 eq) followed by fuming -

Reaction: Warm to 60°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The 4-nitro product is significantly less polar than the starting material.

-

Quench: Pour onto crushed ice. Neutralize with

to pH 8. Extract with EtOAc. -

Validation:

NMR should show a downfield shift of the C3/C5 protons due to the electron-withdrawing nitro group.

Phase 2: Reduction (The Self-Validating Step)

-

Setup: Dissolve 4-nitro-1-methylpyrazole (1.0 eq) in Ethanol (0.1 M concentration).

-

Catalyst: Add 10 wt% Pd/C (50% water wet).

-

Hydrogenation: Purge with

gas (balloon pressure is sufficient). Stir vigorously at RT. -

Endpoint Indicator: The reaction mixture will initially be a suspension. As the nitro group reduces to the amine, the solution often clarifies (depending on salt formation) or changes from a slight yellow (nitro) to colorless (amine). TLC Confirmation: The amine will stain intensely with Ninhydrin (purple/red), whereas the nitro compound does not.

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

-

Storage: 4-aminopyrazoles are oxidation-sensitive. Store as the HCl salt or use immediately in the next coupling step.

Medicinal Chemistry & SAR

Kinase Inhibition Profile

The 4-aminopyrazole motif is a core component of several kinase inhibitors, most notably AT7519 (CDK inhibitor).

-

Binding Mode: The pyrazole ring acts as a scaffold.[1] The C4-amino group is typically acylated (e.g., with 2,6-dichlorobenzoic acid in AT7519). This amide NH acts as a hydrogen bond donor to the hinge region of the kinase (e.g., Leu83 in CDK2), while the pyrazole N2 acts as a hydrogen bond acceptor.

-

Selectivity: Selectivity is achieved by varying the substituents at N1 (solvent front) and the acyl group on the 4-amino nitrogen (gatekeeper pocket).

Comparative Data: 4-Amino vs. 5-Amino

It is critical to distinguish between 4-amino and 5-amino derivatives, as their biological profiles differ drastically.

| Feature | 4-Aminopyrazole Derivatives | 5-Aminopyrazole Derivatives |

| Electronic Character | Electron-rich core; C4 is nucleophilic. | Amine is conjugated to N1; amidine-like character. |

| Key Drug Examples | AT7519 (CDK Inhibitor) | Pirtobrutinib (BTK Inhibitor - Note: often misclassified, actually a 5-amino derivative) |

| Primary Binding Role | Hinge binder (Donor-Acceptor motif). | Often solvent-exposed or intramolecular H-bond. |

| Metabolic Stability | Moderate; 4-amino group prone to oxidation if unsubstituted. | Generally higher stability. |

Mechanism of Action: CDK2 Inhibition (AT7519 Case Study)

The following diagram illustrates the specific binding interactions of the 4-aminopyrazole core within the CDK2 ATP-binding pocket.

Figure 2: Schematic representation of the H-bond network between the 4-aminopyrazole core of AT7519 and the CDK2 hinge region.[1]

References

-

Wyatt, P. G., et al. (2008).[2] "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design." Journal of Medicinal Chemistry. Link

-

Fichez, J., Busca, P., & Prestat, G. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Heterocycles. Link

-

Loxo Oncology. (2020).[3] "Spray-dried dispersions and formulations of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoro propan-2-yl)-1h-pyrazole-4-carboxamide (Pirtobrutinib)." World Intellectual Property Organization. Link (Cited for structural differentiation of 5-amino vs 4-amino).

-

PubChem. (2025).[4][5] "AT7519 Compound Summary." National Library of Medicine. Link

-

Aggarwal, R., et al. (2013). "Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives." Molecules. Link

Sources

- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. pirtobrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Enduring Legacy of Pyrazole-Based Compounds

Introduction: The Unassuming Five-Membered Ring that Revolutionized Medicine

In the vast landscape of heterocyclic chemistry, few scaffolds can claim a history as rich and impactful as pyrazole. This simple, five-membered aromatic ring, containing two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry for over a century.[1][2] Its journey from a laboratory curiosity to the core of blockbuster drugs is a compelling narrative of scientific discovery, chemical ingenuity, and the relentless pursuit of therapeutic innovation. The metabolic stability of the pyrazole nucleus is a key factor in its prevalence in newly approved pharmaceuticals.[3]

This guide provides a comprehensive exploration of the discovery and history of pyrazole-based compounds, tailored for researchers, scientists, and drug development professionals. We will eschew a rigid template, instead allowing the story of pyrazole to dictate our structure. We will delve into the seminal moments of its discovery, the elucidation of its fundamental properties, and its evolution into a "privileged scaffold" that continues to yield novel therapeutic agents, from the first synthetic analgesic to modern selective anti-inflammatory drugs and beyond.[3][4]

Chapter 1: The Genesis of a Scaffold - Knorr's Breakthrough of 1883

The story of pyrazole begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[5] While investigating the reaction of ethyl acetoacetate with phenylhydrazine, Knorr synthesized the first pyrazole derivative, a compound later identified as 1-phenyl-3-methyl-5-pyrazolone.[6][7][8] This landmark achievement, born from the now-famous "Knorr Pyrazole Synthesis," not only introduced a new class of heterocycles but also laid the direct groundwork for the development of the first fully synthetic drugs.[6][9] Knorr himself coined the term 'pyrazole' to describe this novel nucleus, deriving it from pyrrole to denote the replacement of a carbon atom with nitrogen.[6][10] The parent, unsubstituted pyrazole was first synthesized six years later, in 1889, by Eduard Buchner.[5]

The Knorr synthesis is a classic cyclocondensation reaction that remains a fundamental method for creating pyrazole rings.[11][12] Its elegance lies in its simplicity and versatility, allowing for the construction of a wide array of substituted pyrazoles by varying the 1,3-dicarbonyl compound and the hydrazine derivative.[2][5]

Foundational Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

The following protocol is a reconstruction of the original 1883 experiment, highlighting the direct and effective nature of this foundational synthesis.[7] It serves as a self-validating system, where the observable physical changes (formation of water, oil, and eventual crystallization) confirm the progression of the reaction.

Methodology:

-

Reactant Combination: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate at ambient temperature.

-

Causality: This step brings the two key nucleophilic and electrophilic partners into contact. The hydrazine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbons of the β-ketoester.

-

-

Initial Condensation: The mixture was allowed to stand. An initial, gentle condensation reaction occurred, visibly producing water, which separated from an oily condensation product.

-

Causality: This spontaneous reaction forms a phenylhydrazone intermediate, a crucial step before cyclization. The separation of a distinct water layer provides a clear qualitative checkpoint for reaction initiation.

-

-

Water Separation: The aqueous layer was physically separated from the oily product.

-

Causality: Removal of water, a byproduct of the condensation, helps to drive the equilibrium towards the formation of the intermediate, preventing potential hydrolysis and side reactions.

-

-

Thermal Cyclization: The separated oily intermediate was heated on a water bath for several hours.

-

Causality: The application of heat provides the necessary activation energy for the intramolecular cyclization. This critical step involves the elimination of an ethanol molecule, leading to the formation of the stable, aromatic pyrazolone ring.

-

-

Product Isolation and Purification: Upon cooling, the reaction mixture solidified into a crystalline mass. The crude product was then purified by recrystallization. The resulting 1-phenyl-3-methyl-5-pyrazolone was identified as a crystalline solid with a melting point of 127 °C.

Chapter 2: The First Wave of Pyrazole-Based Drugs

Knorr's discovery was not merely an academic exercise; it directly ushered in the era of synthetic pharmaceuticals. In the same year as his initial synthesis, 1883, Knorr created Antipyrine (later named Phenazone) by methylating his newly synthesized pyrazolone.[13][14] After its analgesic and antipyretic properties were confirmed, Antipyrine was patented and became the first synthetic drug to achieve widespread commercial success, dominating the market until the rise of Aspirin.[13][15] This marked a pivotal moment in medicine, demonstrating that potent therapeutic agents could be rationally designed and synthesized in a laboratory, independent of natural sources.

The success of Antipyrine catalyzed further research into pyrazolone derivatives, leading to a family of non-steroidal anti-inflammatory drugs (NSAIDs) that were mainstays of clinical practice for decades.[6][16]

| Drug Name | Alternative Name(s) | Year of Discovery | Primary Therapeutic Use | Key Structural Feature |

| Antipyrine | Phenazone | 1883 | Analgesic, Antipyretic | N-methylated pyrazolone |

| Aminopyrine | Aminophenazone | 1896 | Analgesic, Antipyretic, Anti-inflammatory | Dimethylamino group at C4 |

| Metamizole | Dipyrone | 1920 | Analgesic, Antipyretic | Sulfonated aminopyrine derivative |

| Phenylbutazone | - | 1949 | Anti-inflammatory (for arthritis) | Pyrazolidinedione with butyl chain |

Chapter 3: Fundamental Chemical Properties - Structure and Tautomerism

For drug development professionals, understanding the fundamental physicochemical properties of a scaffold is paramount. The pyrazole ring is an aromatic heterocycle, a property that confers significant stability.[2] However, its most intriguing feature is its capacity for tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton.[17]

-

Annular Tautomerism: In N-unsubstituted pyrazoles, the single hydrogen atom can reside on either of the two nitrogen atoms. These two forms are in a rapid equilibrium, a process known as annular tautomerism.[18][19] The preferred tautomer is often influenced by the electronic nature of the substituents on the pyrazole ring; the lone pair of the unsubstituted nitrogen tends to be closer to the more electron-withdrawing group.[19]

-

Keto-Enol Tautomerism in Pyrazolones: The pyrazolones discovered by Knorr exhibit a more complex tautomerism. For instance, 5-pyrazolones can exist in three potential forms: the CH, OH, and NH forms. Understanding which tautomer predominates in solid-state and in solution is critical for predicting receptor binding and pharmacokinetic properties.[17]

Chapter 4: A Paradigm Shift - The Dawn of Selective COX-2 Inhibition

For much of the 20th century, the mechanism of action of NSAIDs like the pyrazolones was not fully understood. A major breakthrough occurred in the early 1990s with the confirmation of two distinct cyclooxygenase (COX) enzyme isoforms: COX-1 and COX-2.[20][21]

-

COX-1: A constitutive "housekeeping" enzyme responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[21]

-

COX-2: An inducible enzyme, primarily expressed at sites of inflammation, that mediates pain and inflammatory responses.[21][22]

This discovery provided a crucial insight: the therapeutic anti-inflammatory effects of NSAIDs were due to COX-2 inhibition, while the common gastrointestinal side effects were caused by the simultaneous inhibition of the protective COX-1 enzyme.[22] This "COX-2 hypothesis" ignited a race among pharmaceutical companies to develop selective COX-2 inhibitors that could provide potent anti-inflammatory relief without the associated gastric toxicity.[21]

The pyrazole scaffold emerged as a perfect framework for this new paradigm. A team at Searle (then a division of Monsanto) discovered that a 1,5-diarylpyrazole structure was an ideal pharmacophore for selective COX-2 inhibition.[20] This research culminated in the development of Celecoxib (brand name Celebrex), a pyrazole-based sulfonamide that was approved by the FDA in 1998.[3][21]

The key to Celecoxib's selectivity lies in its structure. The active site of the COX-2 enzyme is slightly larger and has a side pocket that is absent in COX-1. The trifluoromethyl and benzenesulfonamide moieties of diarylpyrazole derivatives like Celecoxib are able to fit into this specific side pocket, allowing for potent and selective binding to COX-2 while largely sparing COX-1.[23][24] This rational, structure-based drug design represented a major advancement in the field.

Sources

- 1. academicstrive.com [academicstrive.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 10. books.rsc.org [books.rsc.org]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 14. nbinno.com [nbinno.com]

- 15. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jchr.org [jchr.org]

- 19. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 21. grokipedia.com [grokipedia.com]

- 22. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening: The Case of 1-(2-Phenylethyl)-1H-pyrazol-4-amine

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The development of small molecule inhibitors targeting kinases is a major focus of modern drug discovery. The pyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of many clinically approved and investigational kinase inhibitors.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on how to approach the screening of novel pyrazole-based compounds, using 1-(2-Phenylethyl)-1H-pyrazol-4-amine as a representative example, to identify and characterize their potential as kinase inhibitors. We present protocols for three industry-standard, high-throughput screening (HTS) methodologies: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and Luminescence-Based ATP depletion assays.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to specific substrates, a fundamental mechanism of signal transduction.[3] The high degree of similarity in the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors.[3] However, certain chemical scaffolds have proven to be particularly effective starting points for the design of potent and selective inhibitors. The pyrazole ring is one such scaffold, prized for its synthetic tractability and its ability to form key hydrogen bond interactions within the kinase ATP-binding pocket.[2][3] Numerous FDA-approved drugs, such as Ruxolitinib (a JAK1/2 inhibitor), incorporate a pyrazole moiety, highlighting its importance.[3]

The subject of this guide, 1-(2-Phenylethyl)-1H-pyrazol-4-amine (PubChem CID: 206696), represents a novel, uncharacterized pyrazole derivative.[4] While specific biological activity for this compound is not yet publicly documented, its structure, featuring a pyrazole core with substitutions that can explore different regions of the kinase active site, makes it an ideal candidate for a comprehensive kinase inhibitor screening campaign. The phenylethyl group can probe hydrophobic pockets, while the amino group can act as a hydrogen bond donor or acceptor.

This guide will therefore use 1-(2-Phenylethyl)-1H-pyrazol-4-amine as a model compound to illustrate the workflow for evaluating a novel chemical entity for kinase inhibitory activity.

The Kinase Inhibitor Screening Workflow

The primary goal of a screening campaign is to determine a compound's potency (typically as an IC50 value) and its selectivity across a panel of kinases. A robust screening cascade is essential for prioritizing promising "hit" compounds for further development.

Figure 1: General workflow for kinase inhibitor screening.

Assay Methodologies and Protocols

The choice of assay technology is critical and depends on factors such as the specific kinase, substrate availability, and desired throughput. We will detail three common, non-radioactive, homogeneous assay formats suitable for HTS.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Principle: TR-FRET is a robust technology that combines time-resolved fluorescence with FRET to reduce background interference and increase signal stability. In a typical kinase assay, a biotinylated substrate and a phospho-specific antibody are used. The antibody is labeled with a donor fluorophore (e.g., Terbium), and streptavidin is labeled with an acceptor fluorophore. Kinase activity leads to substrate phosphorylation, allowing the antibody to bind. This brings the donor and acceptor into proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Figure 2: Principle of a TR-FRET kinase assay.

Protocol: TR-FRET Assay for a Tyrosine Kinase

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 1-(2-Phenylethyl)-1H-pyrazol-4-amine in 100% DMSO.

-

Prepare a 2X kinase solution in kinase reaction buffer.

-

Prepare a 2X substrate/ATP solution in kinase reaction buffer.

-

Prepare a 2X stop/detection solution containing EDTA (to stop the reaction) and a terbium-labeled phospho-specific antibody in TR-FRET dilution buffer.

-

-

Assay Procedure (384-well format):

-

Dispense 2.5 µL of test compound (or DMSO for controls) into the wells of a low-volume, black 384-well plate.

-

Add 2.5 µL of the 2X kinase solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

-

Incubate for 60-90 minutes at room temperature. The optimal time should be determined empirically to be within the linear range of the reaction.

-

Stop the reaction and detect phosphorylation by adding 10 µL of the 2X stop/detection solution.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Normalize the data using high (DMSO, no inhibitor) and low (no enzyme) controls.

-

Plot the normalized response against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Fluorescence Polarization (FP)

Principle: FP is a homogeneous technique that measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a "tracer").[2] In a competitive FP kinase assay, a fluorescent tracer (e.g., a labeled known inhibitor or phosphopeptide) binds to the kinase, resulting in slow tumbling and high polarization. An unlabeled inhibitor, such as 1-(2-Phenylethyl)-1H-pyrazol-4-amine, will compete for the binding site, displacing the tracer. The free tracer tumbles rapidly, leading to a decrease in fluorescence polarization.

Protocol: Competitive FP Binding Assay

-

Reagent Preparation:

-

Prepare serial dilutions of 1-(2-Phenylethyl)-1H-pyrazol-4-amine in assay buffer containing a low percentage of DMSO.

-

Prepare a solution of the target kinase in assay buffer.

-

Prepare a solution of the fluorescent tracer at a concentration close to its Kd for the kinase.

-

-

Assay Procedure (384-well format):

-

In a black, low-binding microplate, add 10 µL of the kinase solution.

-

Add 5 µL of the serially diluted test compound or control.

-

Add 5 µL of the fluorescent tracer solution.

-

Incubate for a set period (e.g., 30-60 minutes) at room temperature to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate polarizing filters.

-

-

Data Analysis:

-

The output is typically in millipolarization (mP) units.

-

Plot the mP values against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable binding model to determine the IC50 or Ki value.

-

Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)

Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[3][5] After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a luminescent signal.[4] High kinase activity results in low ATP levels and thus low luminescence. A potent inhibitor will prevent ATP consumption, leading to a high luminescent signal.[5][6]

Protocol: Kinase-Glo® Luminescent Kinase Assay

-

Reagent Preparation:

-

Prepare reagents as described for the TR-FRET assay (compound, kinase, substrate/ATP solutions).

-

Reconstitute the Kinase-Glo® Reagent according to the manufacturer's protocol.[5]

-

-

Assay Procedure (384-well format):

-

In a white, opaque 384-well plate, perform the kinase reaction in a small volume (e.g., 10 µL) as described in steps 2a-2c of the TR-FRET protocol.

-

After the desired incubation time (e.g., 60 minutes), add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction (10 µL).

-

Mix briefly on a plate shaker.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to kinase activity.

-

Normalize the data (Relative Light Units, RLU) to high (no enzyme) and low (DMSO, full activity) controls.

-

Plot the normalized response against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.

-

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized in a clear, tabular format. This allows for easy comparison of a compound's potency against different kinases.

Table 1: Hypothetical Inhibitory Profile of 1-(2-Phenylethyl)-1H-pyrazol-4-amine

| Kinase Target | Assay Type | IC50 (nM) |

| Kinase A | TR-FRET | 85 |

| Kinase B | Kinase-Glo | 1,250 |

| Kinase C | FP | >10,000 |

| Kinase D | TR-FRET | 980 |

This data is for illustrative purposes only.

Interpretation: In this hypothetical example, 1-(2-Phenylethyl)-1H-pyrazol-4-amine shows potent and selective inhibition of "Kinase A". The IC50 value below 100 nM would classify it as a strong "hit" for this target, warranting further investigation through orthogonal assays and mechanism of action studies to confirm the finding and determine if it is an ATP-competitive inhibitor.

Conclusion and Future Directions

The pyrazole scaffold remains a highly valuable starting point for the discovery of novel kinase inhibitors. By employing systematic screening workflows and robust assay technologies like TR-FRET, FP, and luminescence-based methods, researchers can effectively evaluate novel compounds such as 1-(2-Phenylethyl)-1H-pyrazol-4-amine. A comprehensive screening approach, beginning with a broad panel and progressing to detailed potency and selectivity profiling, is essential for identifying promising lead candidates for drug development programs. Positive hits from these biochemical assays should be further validated in cell-based assays to assess their activity in a more physiological context.

References

- Taylor, S. S., & Kornev, A. P. (2011). The protein kinase superfamily: a portrait of evolution and design. Philosophical Transactions of the Royal Society B: Biological Sciences, 366(1569), 1413–1429. (Note: This is a representative authoritative source for kinase biology, actual URL not in search results).

-

MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

-

MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazol-4-amine, 1-(2-phenylethyl)-, hydrochloride (1:?). Retrieved from [Link]

-

PubMed. (2014, November 1). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Retrieved from [Link]

-

Taylor & Francis Online. (2018, April 16). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Retrieved from [Link]

-

PMC. (2023, July 4). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved from [Link]

-

MDPI. (2023, March 25). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

-

MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

-

PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

Rani, P., & Paliwal, S. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2024, July 9). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved from [Link]

-

MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

PMC. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

Sources

- 1. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjsocmed.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1H-Pyrazol-4-amine, 1-(2-phenylethyl)-, hydrochloride (1:?) | C11H14ClN3 | CID 206695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes & Protocols for the Characterization of 1-(2-Phenylethyl)-1h-pyrazol-4-amine in Cell-Based Assays

Introduction: The Pyrazole Scaffold as a Foundation for Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and favorable physicochemical properties have enabled its incorporation into a multitude of FDA-approved therapeutics. Pyrazole-containing molecules exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[3][4]

A particularly prominent role for pyrazole derivatives has been in the development of kinase inhibitors.[5][6] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. Pyrazole-based compounds have been successfully developed as potent inhibitors of key oncogenic kinases, such as Cyclin-Dependent Kinases (CDKs), which are fundamental to cell cycle control.[7][8] For instance, certain pyrazole derivatives have been shown to inhibit CDK2, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[8]

This document introduces 1-(2-Phenylethyl)-1h-pyrazol-4-amine , a representative small molecule featuring the pyrazole core. While this specific molecule is not yet extensively characterized, its structure merits investigation. We present a comprehensive, tiered workflow for characterizing its potential biological activity using a suite of robust, validated cell-based assays. The primary focus of these protocols is on anticancer applications, providing researchers with a systematic approach to progress from broad cytotoxicity screening to more defined mechanistic studies.

Compound Profile and Handling

Proper handling and preparation of the test compound are paramount for reproducible and reliable results.

Table 1: Physicochemical Properties of 1-(2-Phenylethyl)-1h-pyrazol-4-amine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃ | PubChem[9] |

| Molecular Weight | 187.24 g/mol | PubChem[9] |

| IUPAC Name | 1-(2-phenylethyl)pyrazol-4-amine | PubChem[9] |

| PubChem CID | 206696 | PubChem[9] |

Protocol 1: Preparation of Stock and Working Solutions

-

Causality: Most small molecules have low aqueous solubility. Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent used to dissolve compounds for cell-based assays. It is critical to control the final DMSO concentration in the cell culture medium, as concentrations above 0.5-1% can induce cellular stress and toxicity, confounding results.

-

Stock Solution Preparation (10 mM):

-

Accurately weigh 1.87 mg of 1-(2-Phenylethyl)-1h-pyrazol-4-amine.

-

Dissolve the compound in 1.0 mL of sterile, cell culture-grade DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

-

-

Serial Dilutions:

-

Prepare serial dilutions from the 10 mM stock solution in complete cell culture medium immediately before treating the cells.

-

For example, to prepare a 100 µM working solution for a 1:100 final dilution in the well, add 1 µL of the 10 mM stock to 99 µL of medium.

-

Self-Validation: Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the compound used. This ensures that any observed effects are due to the compound and not the solvent.

-

Phase 1: Primary Screening for Anti-proliferative Activity

The initial step is to determine whether the compound exhibits cytotoxic or cytostatic effects on cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability and proliferation.[10]

Principle of the MTT Assay

Metabolically active cells possess mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.

Caption: Hypothesized signaling pathway targeted by pyrazole derivatives.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

-